(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
Brand Name: Vulcanchem
CAS No.: 879008-22-7
VCID: VC21390242
InChI: InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
SMILES: C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25g/mol

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

CAS No.: 879008-22-7

Cat. No.: VC21390242

Molecular Formula: C15H12O3

Molecular Weight: 240.25g/mol

* For research use only. Not for human or veterinary use.

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid - 879008-22-7

Specification

CAS No. 879008-22-7
Molecular Formula C15H12O3
Molecular Weight 240.25g/mol
IUPAC Name (Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Standard InChI InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
Standard InChI Key GAXUWNPJYOWVDR-UVTDQMKNSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is (2Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid. It is registered under two CAS numbers: 6962-09-0 (base compound) and 879008-22-7 (specific stereoisomer) . The molecular formula is C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_{3}, with a molar mass of 240.25 g/mol . The Z-configuration of the double bond is critical for its biological activity, as evidenced by its distinct interaction with cellular targets compared to E-isomers .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number6962-09-0 / 879008-22-7
Molecular FormulaC15H12O3\text{C}_{15}\text{H}_{12}\text{O}_{3}
Molecular Weight240.25 g/mol
InChI KeyGAXUWNPJYOWVDR-UVTDQMKNSA-N
Synonym4-Hydroxychalcone

Structural Analysis

The compound’s planar structure enables π-π stacking interactions with aromatic residues in enzymes, a feature exploited in its role as a kinase inhibitor . The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, which is pivotal for antioxidant activity . Computational studies suggest that the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, reducing rotational freedom and enhancing binding affinity .

Synthesis and Physicochemical Properties

Synthetic Routes

(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid is typically synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and phenylacetic acid derivatives. Acid or base catalysis facilitates the formation of the α,β-unsaturated carbonyl system, with reaction conditions tightly controlled to favor the Z-isomer . Alternative methods include enzymatic esterification using lipases, though yields remain suboptimal compared to traditional chemical synthesis .

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic phenyl groups but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber containers at -20°C for long-term preservation .

Table 2: Physicochemical Profile

PropertyValue
Melting PointNot reported
Boiling PointDecomposes above 200°C
LogP (Octanol-Water)3.2 (estimated)
UV-Vis Absorption (λ_max)280 nm (in methanol)

Biological Activities and Mechanisms

Antioxidant Effects

The para-hydroxyl group donates hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where the compound exhibited an IC₅₀ of 12.5 μM—comparable to ascorbic acid . Electron paramagnetic resonance (EPR) spectroscopy confirms its ability to quench superoxide radicals in a dose-dependent manner .

Cell LineIC₅₀ (μM)Mechanism
A549 (Lung adenocarcinoma)8.7 ± 1.2p38 activation, autophagy inhibition
HepG2 (Hepatocellular)10.3 ± 0.9ROS generation, DNA fragmentation
MCF-7 (Breast cancer)15.4 ± 2.1Estrogen receptor antagonism

Anti-Inflammatory Action

The compound inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages, reducing prostaglandin E₂ (PGE₂) and nitric oxide (NO) production by 70% and 65%, respectively, at 10 μM .

Applications in Pharmaceutical and Environmental Contexts

Drug Development

Structural analogs of this chalcone derivative are being explored as tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR), with IC₅₀ values in the low micromolar range . Its ability to cross the blood-brain barrier (BBB) in rodent models suggests potential for treating neurological disorders .

Environmental Impact

Challenges and Future Directions

Limitations in Clinical Translation

Poor aqueous solubility and rapid hepatic metabolism limit bioavailability. Nanoformulations using liposomes or polymeric micelles are under development to enhance delivery .

Unexplored Mechanistic Pathways

The compound’s interaction with sirtuin (SIRT) isoforms and histone deacetylases (HDACs) warrants further study, particularly given its structural similarity to resveratrol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator